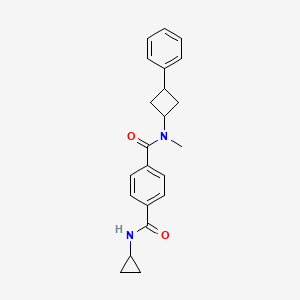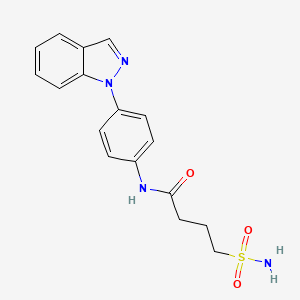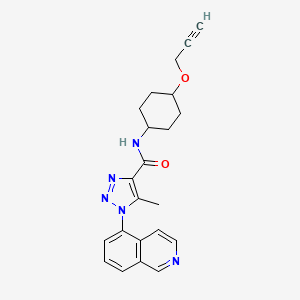
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
CPCCOEt selectively binds to the allosteric site of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide and inhibits its activation by glutamate. This results in the inhibition of downstream signaling pathways and ultimately leads to the suppression of neuronal excitability and neuroinflammation.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in various animal models of neurological disorders. It can reduce the loss of dopaminergic neurons in the substantia nigra in a mouse model of Parkinson's disease and can prevent the development of seizures in a rat model of epilepsy. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
CPCCOEt is a highly selective antagonist of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide and has minimal off-target effects. It can be used in a variety of in vitro and in vivo experiments to study the role of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide in various neurological disorders. However, its use is limited by its low solubility in water and its high cost.
Future Directions
There are several potential future directions for the use of CPCCOEt in scientific research. It can be further studied for its potential therapeutic applications in various neurological disorders. Its neuroprotective and anti-inflammatory effects can be explored in more detail, and its efficacy can be tested in clinical trials. Additionally, its use can be expanded to other areas of research, such as pain management and addiction.
Synthesis Methods
CPCCOEt can be synthesized through a multistep process involving the reaction of 1,3-cyclohexadiene with ethylmagnesium bromide, followed by the reaction with N-methyl-N-(3-phenylcyclobutyl)carboxamide and 4-bromobenzoic acid. The final product is obtained through esterification with ethanol.
Scientific Research Applications
CPCCOEt has been widely used in scientific research to study the role of 1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. It has been found to have neuroprotective effects and can potentially be used as a therapeutic agent.
properties
IUPAC Name |
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(20-13-18(14-20)15-5-3-2-4-6-15)22(26)17-9-7-16(8-10-17)21(25)23-19-11-12-19/h2-10,18-20H,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLCQJVFMGIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclopropyl-4-N-methyl-4-N-(3-phenylcyclobutyl)benzene-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
